molecular formula C15H20N4O3 B12290174 2,4-Diamino-5-(3,5-dimethoxy-4-(methoxymethyl)benzyl)pyrimidine CAS No. 55687-86-0

2,4-Diamino-5-(3,5-dimethoxy-4-(methoxymethyl)benzyl)pyrimidine

Cat. No.: B12290174
CAS No.: 55687-86-0
M. Wt: 304.34 g/mol
InChI Key: SFSQZPZBQINRSC-UHFFFAOYSA-N
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Description

2,4-Diamino-5-(3,5-dimethoxy-4-(methoxymethyl)benzyl)pyrimidine is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of two amino groups at positions 2 and 4 of the pyrimidine ring, and a benzyl group substituted with methoxy and methoxymethyl groups at positions 3, 4, and 5. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Diamino-5-(3,5-dimethoxy-4-(methoxymethyl)benzyl)pyrimidine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 3,5-dimethoxy-4-(methoxymethyl)benzyl chloride.

    Nucleophilic Substitution: The benzyl chloride derivative undergoes nucleophilic substitution with 2,4-diaminopyrimidine in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction is typically carried out in an organic solvent like dimethylformamide or acetonitrile.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and efficiency, often using continuous flow reactors and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2,4-Diamino-5-(3,5-dimethoxy-4-(methoxymethyl)benzyl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The amino groups can participate in nucleophilic substitution reactions with electrophiles such as acyl chlorides or sulfonyl chlorides.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Acyl chlorides or sulfonyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of amides or sulfonamides.

Scientific Research Applications

2,4-Diamino-5-(3,5-dimethoxy-4-(methoxymethyl)benzyl)pyrimidine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the context of dihydrofolate reductase inhibition.

    Medicine: Explored for its potential anti-tubercular activity and other antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,4-Diamino-5-(3,5-dimethoxy-4-(methoxymethyl)benzyl)pyrimidine involves its interaction with specific molecular targets. For instance, as a dihydrofolate reductase inhibitor, it binds to the active site of the enzyme, preventing the reduction of dihydrofolate to tetrahydrofolate. This inhibition disrupts the synthesis of nucleotides, ultimately affecting DNA replication and cell division.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Diamino-5-(3,5-dimethoxybenzyl)pyrimidine
  • 2,4-Diamino-5-(4-methoxybenzyl)pyrimidine
  • 2,4-Diamino-5-(3,4-dimethoxybenzyl)pyrimidine

Uniqueness

2,4-Diamino-5-(3,5-dimethoxy-4-(methoxymethyl)benzyl)pyrimidine is unique due to the presence of the methoxymethyl group, which can influence its solubility, reactivity, and biological activity. This structural feature may enhance its ability to cross cell membranes and interact with specific molecular targets, making it a valuable compound for further research and development.

Properties

CAS No.

55687-86-0

Molecular Formula

C15H20N4O3

Molecular Weight

304.34 g/mol

IUPAC Name

5-[[3,5-dimethoxy-4-(methoxymethyl)phenyl]methyl]pyrimidine-2,4-diamine

InChI

InChI=1S/C15H20N4O3/c1-20-8-11-12(21-2)5-9(6-13(11)22-3)4-10-7-18-15(17)19-14(10)16/h5-7H,4,8H2,1-3H3,(H4,16,17,18,19)

InChI Key

SFSQZPZBQINRSC-UHFFFAOYSA-N

Canonical SMILES

COCC1=C(C=C(C=C1OC)CC2=CN=C(N=C2N)N)OC

Origin of Product

United States

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